molecular formula C26H27N3O4 B4226780 3,4,5-triethoxy-N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)benzamide

3,4,5-triethoxy-N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)benzamide

Cat. No. B4226780
M. Wt: 445.5 g/mol
InChI Key: PDYRZYAJGRDBKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4,5-triethoxy-N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)benzamide is a chemical compound that has been widely studied in the field of medicinal chemistry. This compound has shown promising results in the treatment of various diseases, and its potential for use in scientific research has been recognized by many researchers.

Mechanism of Action

The mechanism of action of 3,4,5-triethoxy-N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)benzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in the development and progression of various diseases. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression. It has also been shown to inhibit the activity of protein kinases, which are enzymes that are involved in the regulation of cell growth and proliferation.
Biochemical and Physiological Effects:
3,4,5-triethoxy-N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)benzamide has been shown to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, and it has also been shown to reduce the accumulation of amyloid beta plaques in animal models of Alzheimer's disease. It has also been shown to improve motor function and reduce oxidative stress in animal models of Parkinson's disease.

Advantages and Limitations for Lab Experiments

The advantages of using 3,4,5-triethoxy-N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)benzamide in lab experiments include its potent activity against various diseases, its ability to inhibit multiple enzymes and signaling pathways, and its potential for use in the development of new drugs. However, there are also limitations to its use in lab experiments, including its complex synthesis method, its potential toxicity, and the lack of information on its long-term safety and efficacy.

Future Directions

There are many future directions for the use of 3,4,5-triethoxy-N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)benzamide in scientific research. One direction is the further study of its mechanism of action and its potential for use in the treatment of various diseases. Another direction is the development of new drugs based on this compound, which could have improved efficacy and safety compared to existing drugs. Additionally, the use of this compound in combination with other drugs or therapies could be explored as a way to enhance its therapeutic effects.

Scientific Research Applications

3,4,5-triethoxy-N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)benzamide has been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has been shown to have anti-tumor activity in vitro and in vivo, and it has also been shown to have neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

3,4,5-triethoxy-N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N3O4/c1-4-31-22-15-19(16-23(32-5-2)25(22)33-6-3)26(30)27-20-12-10-18(11-13-20)21-17-29-14-8-7-9-24(29)28-21/h7-17H,4-6H2,1-3H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDYRZYAJGRDBKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC=C(C=C2)C3=CN4C=CC=CC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.